D-myo-Inositol 1-Phosphate Disodium Salt
Description
Significance of Inositol (B14025) Phosphates in Cellular Biochemistry
Inositol phosphates are a family of molecules integral to cellular function, acting as small, soluble second messengers that transmit signals within cells. caymanchem.comglpbio.com These molecules are derivatives of myo-inositol, a carbocyclic sugar, and are characterized by the presence of one or more phosphate (B84403) groups attached to the inositol ring. nih.govlabchem.com.my The phosphorylation at various positions on the inositol ring creates a diverse "code" of inositol polyphosphates, each with specific roles in cellular regulation. nih.gov
The most extensively studied inositol phosphate, D-myo-inositol 1,4,5-trisphosphate (InsP3), is generated at the cell membrane by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2). caymanchem.comnih.gov The release of InsP3 into the cytoplasm triggers the opening of calcium channels on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. caymanchem.com This calcium signal, in turn, modulates a vast array of cellular processes, including muscle contraction, neurotransmission, and cell growth.
Beyond the well-established role of InsP3, the broader family of inositol phosphates, including various inositol polyphosphates and their pyrophosphate derivatives, are involved in a multitude of cellular activities. These include the regulation of gene expression, mRNA transport, and DNA repair. sigmaaldrich.com The intricate network of kinases and phosphatases that interconvert these molecules allows for precise and dynamic control over cellular signaling pathways. nih.gov
Overview of D-myo-Inositol 1-Phosphate's Role as a Metabolic Intermediate
D-myo-Inositol 1-Phosphate (Ins(1)P) occupies a central position in the metabolism of inositol and its phosphorylated derivatives. It is a key metabolic intermediate that can be formed through several pathways. nih.gov One major route is the de novo synthesis from glucose-6-phosphate, which is converted to L-myo-inositol 1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS). nih.gov This L-isomer is then typically dephosphorylated by inositol monophosphatase (IMPase) to produce myo-inositol. nih.gov
Another significant pathway for the formation of D-myo-Inositol 1-Phosphate is through the degradation of more highly phosphorylated inositols. caymanchem.com For instance, it can be produced by the dephosphorylation of D-myo-Inositol-1,3-diphosphate by inositol polyphosphate 3-phosphatase. caymanchem.com Furthermore, it is the final product of the metabolic cascade that degrades InsP3. nih.govresearchgate.net
In the context of biochemical research, the accumulation of D-myo-Inositol 1-Phosphate is often used as a stable marker for the activation of G protein-coupled receptors (GPCRs) that are linked to phospholipase C. nih.govresearchgate.net The direct measurement of InsP3 can be challenging due to its short half-life. nih.govresearchgate.net By inhibiting the enzyme inositol monophosphatase with agents like lithium chloride, researchers can induce the accumulation of D-myo-Inositol 1-Phosphate, which serves as a reliable surrogate for quantifying the activity of these important receptors. nih.govresearchgate.net This application has led to the development of sensitive assays, such as homogeneous time-resolved fluorescence (HTRF) assays, for high-throughput screening in drug discovery. nih.govresearchgate.net
D-myo-Inositol 1-Phosphate also serves as a precursor for the synthesis of other essential molecules. For example, in some hyperthermophilic archaea, it is a key building block in the biosynthesis of di-myo-inositol-1,1′-phosphate (DIP), an osmolyte that helps these organisms survive in extreme environments. nih.gov This synthesis involves the activation of D-myo-Inositol 1-Phosphate to CDP-inositol. nih.gov
Chemical and Physical Properties of D-myo-Inositol 1-Phosphate Disodium Salt
| Property | Value |
| Synonyms | D-myo-inositol-1-hydrogen phosphate, monosodium salt; Ins(1)P1 (sodium salt); 1-IP1 (sodium salt) caymanchem.com |
| Molecular Formula | C₆H₁₂O₉P·Na caymanchem.com |
| Molecular Weight | 282.1 g/mol caymanchem.com |
| Appearance | A lyophilized powder caymanchem.com |
| Purity | ≥98% caymanchem.com |
| Storage Temperature | -20°C caymanchem.com |
Properties
CAS No. |
956031-56-4 |
|---|---|
Molecular Formula |
C₆H₁₁Na₂O₉P |
Molecular Weight |
304.1 |
Origin of Product |
United States |
Biosynthesis and De Novo Synthesis Pathways of D Myo Inositol 1 Phosphate
The D-Glucose-6-Phosphate to D-myo-Inositol 1-Phosphate Conversion
The biosynthesis of D-myo-Inositol 1-Phosphate commences with D-Glucose-6-Phosphate, a key intermediate in glycolysis. This conversion is a crucial step, ensuring a steady supply of inositol (B14025) for cellular functions. researchgate.net The process is catalyzed by a highly specialized enzyme that orchestrates a complex intramolecular cyclization.
L-myo-Inositol 1-Monophosphate Synthase (MIPS), also known as myo-inositol-1-phosphate synthase, is the key enzyme responsible for the conversion of D-Glucose-6-Phosphate to 1L-myo-Inositol 1-Phosphate. ebi.ac.uknih.gov This NAD+-dependent enzyme is found across a wide range of organisms, from bacteria to humans, highlighting its evolutionary significance. ebi.ac.uknih.gov MIPS catalyzes the first and rate-limiting step in the de novo biosynthesis of myo-inositol. nih.gov The enzyme facilitates a complex reaction involving an internal oxidation-reduction and an intramolecular aldol (B89426) condensation, ultimately forming the cyclitol ring structure of inositol. oup.com
Table 1: Key Properties of L-myo-Inositol 1-Monophosphate Synthase (MIPS)
| Property | Description |
| EC Number | 5.5.1.4 |
| Substrate | D-Glucose-6-Phosphate |
| Product | 1L-myo-Inositol 1-Phosphate |
| Cofactor | NAD+ |
| Function | Catalyzes the rate-limiting step in myo-inositol biosynthesis. |
D-myo-Inositol 1-Phosphate as a Precursor to Myo-Inositol
Following its synthesis, D-myo-Inositol 1-Phosphate is promptly dephosphorylated to yield free myo-inositol, a versatile molecule that participates in a multitude of cellular processes.
Inositol Monophosphatase (MIPP or IMP) is a magnesium-dependent enzyme that catalyzes the hydrolysis of the phosphate (B84403) group from D-myo-Inositol 1-Phosphate, releasing myo-inositol and inorganic phosphate. wikipedia.orgwikipedia.org This enzyme is crucial for maintaining the intracellular pool of free myo-inositol. wikipedia.org MIPP is a homodimeric enzyme and its activity is essential for the final step of the de novo synthesis of myo-inositol. wikipedia.orgnih.gov
Table 2: Key Properties of Inositol Monophosphatase (MIPP/IMP)
| Property | Description |
| EC Number | 3.1.3.25 |
| Substrate | D-myo-Inositol 1-Phosphate |
| Products | myo-Inositol, Inorganic Phosphate |
| Cofactor | Mg2+ |
| Function | Catalyzes the final step in the de novo biosynthesis of myo-inositol. |
The coordinated action of MIPS and MIPP is fundamental to the maintenance of myo-inositol homeostasis within the cell. nih.gov MIPS controls the rate of synthesis of D-myo-Inositol 1-Phosphate from glucose, while MIPP regulates the subsequent release of free myo-inositol. researchgate.net This two-step enzymatic pathway ensures that the cellular levels of myo-inositol are tightly controlled to meet the demands for the synthesis of phosphoinositides, inositol phosphates, and other inositol-containing molecules. ucl.ac.ukresearchgate.net The regulation of both MIPS and MIPP activities is critical, as disruptions in myo-inositol homeostasis have been linked to various cellular dysfunctions. ucl.ac.uk
Diversified Biosynthetic Routes Involving D-myo-Inositol 1-Phosphate
Beyond its role as a direct precursor to myo-inositol, D-myo-Inositol 1-Phosphate can also serve as a branching point for the synthesis of other inositol derivatives. For instance, in some organisms, it can be utilized in the synthesis of di-myo-inositol-1,1′-phosphate (DIP), an osmolyte found in hyperthermophilic archaea. nih.govnih.gov This pathway involves the activation of D-myo-Inositol 1-Phosphate with CTP to form CDP-inositol, which then condenses with myo-inositol to generate DIP. nih.govnih.gov This highlights the versatility of D-myo-Inositol 1-Phosphate as a key metabolic intermediate.
Formation from Phosphatidylinositol Hydrolysis
One of the major pathways for generating inositol phosphates originates from the hydrolysis of phosphatidylinositols, which are key components of eukaryotic cell membranes. The process is initiated by the enzyme Phospholipase C (PLC), which is activated in response to various extracellular stimuli. allenpress.comallenpress.com PLC specifically catalyzes the cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid found on the cytosolic side of the plasma membrane. wikipedia.orgnih.gov
This hydrolysis event yields two critical second messengers: diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). allenpress.comnih.gov Following its release into the cytosol, IP3 can be sequentially dephosphorylated by a series of phosphatases. This metabolic cascade can ultimately lead to the formation of various inositol monophosphates, including D-myo-Inositol 1-Phosphate. researchgate.net The pathway involves the removal of phosphate groups, for instance, from Inositol 1,4-bisphosphate (Ins(1,4)P2) to yield inositol 4-phosphate, which can be further metabolized. unimore.it The complete dephosphorylation of IP3 eventually regenerates myo-inositol, which is recycled for the re-synthesis of phosphatidylinositols. allenpress.comresearchgate.net
Di-myo-Inositol-1,1′-Phosphate (DIP) Synthesis in Extremophiles
In certain microorganisms, particularly hyperthermophilic archaea that thrive in high-temperature environments, D-myo-Inositol 1-Phosphate (specifically, the L-isomer) is a crucial intermediate in the de novo synthesis of Di-myo-Inositol-1,1′-Phosphate (DIP). nih.govoup.com DIP functions as a vital compatible solute, protecting cellular structures and proteins from thermal stress. oup.com
The sole established pathway for this de novo synthesis begins with the conversion of D-glucose-6-phosphate to L-myo-inositol 1-phosphate. nih.govnih.gov This reaction is catalyzed by the key enzyme L-myo-inositol 1-phosphate synthase (MIPS). oup.comebi.ac.uk The L-myo-inositol 1-phosphate produced is the central precursor that enters the subsequent stages of DIP synthesis. nih.govnih.gov
The first committed step in the synthesis of DIP from L-myo-inositol 1-phosphate involves an activation reaction catalyzed by the enzyme CTP:l-myo-Inositol-1-Phosphate Cytidylyltransferase (IPCT). nih.gov This enzyme facilitates the reaction between L-myo-inositol 1-phosphate and Cytidine (B196190) Triphosphate (CTP), resulting in the formation of an activated intermediate, CDP-inositol, and the release of pyrophosphate. nih.govnih.gov
The IPCT enzyme is highly specific for its substrates, CTP and L-myo-inositol 1-phosphate. nih.govgenome.jp In many extremophilic organisms, this cytidylyltransferase activity is part of a larger, bifunctional enzyme that also contains the DIP synthase domain. nih.govnih.gov
Table 1: Kinetic Properties of CTP:l-myo-Inositol-1-Phosphate Cytidylyltransferase (IPCT) from Archaeoglobus fulgidus
| Parameter | Value |
|---|---|
| Apparent Km (Inositol-1-phosphate) | 0.9 mM |
| Apparent Km (CTP) | 0.6 mM |
| Optimal Temperature | 90-95°C |
| Vmax (at 90°C) | 62.9 µmol·min⁻¹·mg⁻¹ |
Data sourced from Rodrigues et al. (2007) unl.pt
Following the activation of L-myo-inositol 1-phosphate to CDP-inositol, the enzyme Di-myo-Inositol-Phosphate Synthase (DIPPS) catalyzes the next step. nih.gov This involves the condensation of the activated CDP-inositol with a second molecule of L-myo-inositol 1-phosphate. nih.gov This reaction forms a phosphorylated version of DIP, specifically di-myo-inositol-1,3′-phosphate-1′-phosphate (DIPP). nih.gov
This phosphorylated intermediate is subsequently dephosphorylated by a phosphatase to yield the final product, Di-myo-Inositol-1,1′-Phosphate (DIP). unl.pt The DIP synthase domain often shows strict specificity for L-myo-inositol-1-phosphate as the alcohol acceptor but may recognize other activated donors like CDP-glycerol. nih.govnih.gov The entire process, from precursor activation to the final condensation, represents a highly specialized metabolic adaptation in extremophiles. nih.gov
Table 2: Key Enzymes and Reactions in the De Novo Synthesis of DIP
| Enzyme | Abbreviation | Reaction Catalyzed |
|---|---|---|
| L-myo-inositol 1-phosphate synthase | MIPS | D-glucose-6-phosphate → L-myo-inositol 1-phosphate |
| CTP:l-myo-Inositol-1-Phosphate Cytidylyltransferase | IPCT | L-myo-inositol 1-phosphate + CTP → CDP-inositol + PPi |
| Di-myo-Inositol-Phosphate Synthase | DIPPS | CDP-inositol + L-myo-inositol 1-phosphate → DIPP + CMP |
| Di-myo-Inositol-Phosphate Phosphatase | DIPP Phosphatase | DIPP → Di-myo-Inositol-1,1′-Phosphate (DIP) + Pi |
Enzymatic Regulation and Molecular Mechanisms in D Myo Inositol 1 Phosphate Metabolism
Regulatory Aspects of L-myo-Inositol 1-Monophosphate Synthase (MIPS)
L-myo-inositol 1-monophosphate synthase (MIPS; EC 5.5.1.4) is the rate-limiting enzyme in the de novo synthesis of myo-inositol. nih.govplos.org Its activity is subject to multiple layers of regulation, ensuring that the cellular pool of inositol (B14025) and its derivatives is maintained in response to developmental and environmental cues.
The catalytic mechanism of MIPS is strictly dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.gov The reaction proceeds through a multi-step process involving an initial oxidation of the substrate, D-glucose 6-phosphate, followed by an intramolecular aldol (B89426) cyclization and a final reduction step. uniprot.org NAD+ is utilized in the initial oxidation and is regenerated during the final reduction, meaning it functions catalytically within the enzyme's active site. Structural studies of MIPS have confirmed the binding of NAD+ and its reduced form, NADH, within a conserved Rossmann-fold domain, which is crucial for the enzyme's catalytic cycle. The binding of the cofactor induces conformational changes that order the active site, preparing it for substrate binding and catalysis.
The regulation of MIPS activity by its downstream product, myo-inositol, is primarily achieved at the level of gene expression rather than through direct allosteric feedback inhibition of the enzyme itself. In the yeast Saccharomyces cerevisiae, for instance, the transcription of the INO1 gene, which encodes MIPS, is tightly repressed in the presence of extracellular inositol. plos.org This feedback mechanism ensures that the cell does not expend energy synthesizing inositol when it is readily available from the environment. When inositol levels are low, transcriptional activators bind to the INO1 promoter, leading to gene expression. nih.gov While this transcriptional control is a well-established form of feedback regulation, direct allosteric inhibition of the MIPS enzyme by myo-inositol has not been clearly defined as a primary regulatory mechanism. Instead, post-translational modifications, such as phosphorylation, have been identified as a novel mechanism for directly regulating MIPS enzyme activity in both yeast and humans. nih.govnih.gov
In many organisms, particularly plants, MIPS is encoded by a multigene family, giving rise to several isoforms. nih.gov The expression of these isoforms is intricately regulated at the transcriptional level, allowing for precise control over myo-inositol synthesis in different tissues, at different developmental stages, and in response to external stimuli. In yeast, the expression of the INO1 gene is controlled by the interplay of activator proteins (Ino2p and Ino4p) and a repressor (Opi1p) that responds to inositol levels. nih.govplos.org In plants, the promoters of MIPS genes contain various cis-regulatory elements that bind transcription factors, mediating responses to developmental and environmental signals. frontiersin.org
The expression of MIPS isoforms is spatially and temporally regulated throughout the development of an organism. This differential expression is crucial for providing myo-inositol for specific processes such as cell wall biosynthesis, phytic acid storage in seeds, and signal transduction during growth.
In Arabidopsis thaliana, the three MIPS genes show distinct expression patterns. MIPS1 is expressed broadly in most cell types and developmental stages, including young leaves and floral organs, suggesting it is responsible for the bulk of myo-inositol synthesis. nih.gov In contrast, MIPS2 and MIPS3 expression is more restricted, primarily to vascular tissues, hydathodes, and specific parts of flowers and siliques. nih.gov Similarly, studies in legumes and common bean reveal that different MIPS isoforms are dominant in different tissues; for example, one isoform may be highly expressed in developing seeds for phytate synthesis, while another is more prevalent in leaves or roots. researchgate.netnih.gov This tissue-specific expression highlights a division of labor among MIPS isoforms to meet the metabolic demands of different parts of the plant.
Table 1: Differential Expression of MIPS Isoforms in Plant Development
| Organism | MIPS Isoform | Primary Location/Developmental Stage of Expression | Reference |
|---|---|---|---|
| Arabidopsis thaliana | MIPS1 | Most cell types; young leaves, flowers, seedlings. Required for seed development. | nih.gov |
| Arabidopsis thaliana | MIPS2 | Vascular tissue, hydathodes, pistil, stamen filaments. | nih.gov |
| Arabidopsis thaliana | MIPS3 | Vascular tissue, hydathodes, sepals. | nih.gov |
| Soybean (Glycine max) | MIPS1 | Highly expressed in developing seeds (cotyledonary stage). | researchgate.net |
| Soybean (Glycine max) | MIPS2 | Highest expression in roots. | researchgate.net |
| Dolichos bean (Lablab purpureus) | DlMIPS | Highest expression in flower buds, followed by flowers and leaves. | nih.gov |
Myo-inositol acts as an osmolyte and is a precursor for other protective compounds, making its synthesis critical for tolerance to abiotic stresses. Consequently, the expression of MIPS genes is often induced by environmental challenges such as high salinity, drought, cold, and heat. The upregulation of MIPS leads to the accumulation of myo-inositol, which helps to stabilize membranes and proteins and to scavenge reactive oxygen species.
Studies across a wide range of plant species have demonstrated the induction of MIPS expression under various stress conditions. For example, in rose (Rosa chinensis), the RcMIPS gene is significantly upregulated under drought stress. frontiersin.org In legumes, MIPS gene expression increases in response to both salinity and drought. nih.gov The promoters of these stress-responsive MIPS genes typically contain specific cis-regulatory elements, such as ABRE (abscisic acid-responsive element) and DRE (drought-responsive element), which are recognized by stress-activated transcription factors. frontiersin.org
Table 2: Regulation of MIPS Gene Expression by Abiotic Stress
| Plant Species | Stress Condition | Observed Regulation of MIPS Expression | Reference |
|---|---|---|---|
| Rose (Rosa chinensis) | Drought | Significant upregulation | frontiersin.org |
| Rose (Rosa chinensis) | Heat | Downregulation | frontiersin.org |
| Dolichos bean (Lablab purpureus) | Drought (PEG-induced) | Upregulation (10.65-fold after 24h) | nih.gov |
| Wheat (Triticum aestivum) | Heat | Upregulated in root and shoot; downregulated in flower | frontiersin.org |
| Various Rosaceae Species | Drought | Promoters contain drought-responsive elements (DRE, MYB, MYC) | frontiersin.org |
Gene Expression and Transcriptional Regulation of MIPS Isoforms
Characterization and Control of Inositol Monophosphatase (MIPP/IMP) Activity
Inositol monophosphatase (MIPP or IMP; EC 3.1.3.25) catalyzes the final step in the de novo synthesis of myo-inositol by hydrolyzing D-myo-inositol 1-phosphate to myo-inositol and inorganic phosphate (B84403). This enzyme is not only crucial for de novo synthesis but also plays a key role in the phosphatidylinositol signaling pathway by recycling inositol phosphates.
MIPP is typically a homodimeric enzyme that requires a divalent cation, most commonly magnesium (Mg2+), for its catalytic activity. The active site coordinates with Mg2+ ions, which are essential for the hydrolysis of the phosphate ester bond. The enzyme's activity is optimal under specific pH conditions, which can vary depending on the organism.
A well-characterized feature of MIPP is its potent, uncompetitive inhibition by lithium ions (Li+). Lithium is thought to trap the enzyme in an enzyme-substrate-metal ion complex, preventing product release. This inhibition is a cornerstone of the "inositol depletion" hypothesis, which seeks to explain the therapeutic effects of lithium in treating bipolar disorder. Other univalent cations, such as sodium (Na+), can also inhibit MIPP activity, though typically to a lesser extent than lithium. The regulation of MIPP ensures that the production of free myo-inositol is coordinated with the cell's metabolic state and signaling activities.
Substrate Specificity and Kinetic Parameters (e.g., Km)
myo-Inositol monophosphatase exhibits a relatively broad substrate specificity, though it shows preference for certain isomers of inositol monophosphate. The enzyme purified from bovine brain is capable of hydrolyzing both D-myo-Inositol 1-Phosphate and L-myo-Inositol 1-Phosphate. hugendubel.info Studies on IMPase from various sources have revealed differences in substrate preference and kinetic parameters. For instance, the enzyme from bovine brain also hydrolyzes β-glycerophosphate and adenosine (B11128) 2'-monophosphate (2'-AMP). hugendubel.infoembrapa.br
The Michaelis constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), varies depending on the substrate and the enzyme's origin. For the inositol polyphosphate 1-phosphatase from calf brain, the apparent Km for inositol 1,4-bisphosphate (Ins(1,4)P2) is approximately 4-5 µM, while for inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), it is about 20 µM. nih.gov In the hyperthermophilic archaeon Archaeoglobus fulgidus, the Km of IMPase for L-I-1-P shows a remarkable temperature dependence, decreasing from 13.2 mM at 75°C to 1.67 mM at 85°C. nih.gov
| Enzyme Source | Substrate | Km Value |
| Calf Brain (Inositol Polyphosphate 1-Phosphatase) | Inositol 1,4-bisphosphate | ~4-5 µM nih.gov |
| Calf Brain (Inositol Polyphosphate 1-Phosphatase) | Inositol 1,3,4-trisphosphate | ~20 µM nih.gov |
| Bovine Brain | Mg2+ | 1 mM hugendubel.info |
| Archaeoglobus fulgidus | L-myo-Inositol 1-Phosphate (at 75°C) | 13.2 mM nih.gov |
| Archaeoglobus fulgidus | L-myo-Inositol 1-Phosphate (at 85°C) | 1.67 mM nih.gov |
| Archaeoglobus fulgidus | Fructose 1,6-bisphosphate | 0.15 mM nih.gov |
| Pteridophyte | D/L-myo-Inositol 1-Phosphate | 0.083 mM youtube.com |
| Acinetobacter sp. | Phytic Acid (InsP6) | 0.65 mM mdpi.com |
| Arabidopsis (IMPL2) | Histidinol 1-Phosphate | 180 µM vt.edu |
Ion Dependence and Modulation (e.g., Mg²⁺, Li⁺, Ca²⁺)
The activity of myo-inositol monophosphatase is critically dependent on divalent cations, particularly magnesium (Mg²⁺). hugendubel.info The enzyme from bovine brain is completely dependent on Mg²⁺, which has a Km of 1 mM. hugendubel.info The binding of Mg²⁺ can be cooperative, as suggested by studies on inositol polyphosphate 1-phosphatase where a Hill plot of magnesium dependence yielded a coefficient of 1.9. nih.gov Structural and kinetic studies suggest a two-metal ion mechanism for catalysis, where one metal ion may activate a water molecule for nucleophilic attack, and the second stabilizes the leaving inositol oxyanion. nih.gov
Other ions can significantly modulate IMPase activity.
Lithium (Li⁺): Lithium is a potent uncompetitive inhibitor of IMPase. hugendubel.infonih.gov This means it binds to the enzyme-substrate complex. The inhibition of IMPase by therapeutically relevant concentrations of lithium is believed to be a key part of its mood-stabilizing effects in the treatment of bipolar disorder, a concept known as the "inositol depletion hypothesis". wikipedia.orgresearchgate.net At low concentrations, lithium inhibits the hydrolysis of myo-inositol 1-phosphate uncompetitively, but at higher concentrations (above 4 mM), it acts as a non-linear noncompetitive inhibitor. wikipedia.orgnih.gov
Calcium (Ca²⁺): Calcium ions are competitive inhibitors with respect to Mg²⁺. hugendubel.info For the bovine brain enzyme, the inhibition constant (Ki) for Ca²⁺ is 18 µM. hugendubel.info Similarly, for inositol polyphosphate 1-phosphatase, calcium inhibits enzyme activity with 50% inhibition occurring at approximately 6 µM. nih.gov
Manganese (Mn²⁺): Manganese also acts as a competitive inhibitor of Mg²⁺ binding, with a Ki of 2 µM for the bovine brain enzyme. hugendubel.info
| Ion | Effect on IMPase Activity | Mechanism / Ki Value |
| Magnesium (Mg²⁺) | Essential Activator | Co-factor for catalysis, Km = 1 mM. hugendubel.info |
| Lithium (Li⁺) | Uncompetitive/Noncompetitive Inhibitor | Ki ~0.8-1.1 mM. hugendubel.infonih.gov |
| Calcium (Ca²⁺) | Competitive Inhibitor (vs. Mg²⁺) | Ki = 18 µM. hugendubel.info |
| Manganese (Mn²⁺) | Competitive Inhibitor (vs. Mg²⁺) | Ki = 2 µM. hugendubel.info |
pH and Temperature Optima of Enzyme Activity
The catalytic efficiency of IMPase is sensitive to both pH and temperature, with optimal conditions varying between organisms and enzyme isoforms.
pH Optima: An IMPase from a pteridophyte showed functionality within a narrow pH range of 7.5 to 8.5. youtube.com In Arabidopsis, different isoforms exhibit distinct pH optima; the IMPL1 isoform is most active at a more alkaline pH of 9.0, whereas the IMPL2 isoform has an optimum at pH 7.5. vt.edu
Temperature Optima: The pteridophyte enzyme displays an optimal temperature of 40°C, with significant activity in the range of 30-50°C. youtube.com In contrast, enzymes from hyperthermophilic archaea are adapted to much higher temperatures. The IMPase from Archaeoglobus fulgidus shows a significant increase in substrate affinity (a decrease in Km) as the temperature rises from 75°C to 85°C, which correlates with the accumulation of the osmolyte di-myo-inositol 1,1'-phosphate at these higher growth temperatures. nih.gov
| Enzyme Source | Optimal pH | Optimal Temperature |
| Pteridophyte | 7.5 - 8.5 youtube.com | 40°C youtube.com |
| Arabidopsis (IMPL1) | 9.0 vt.edu | Not Specified |
| Arabidopsis (IMPL2) | 7.5 vt.edu | Not Specified |
| Acinetobacter sp. (MINPP) | Broad profile with maxima at 3, 4.5-5, and 6 mdpi.com | Activity abolished at 60°C mdpi.com |
Inhibition Profiles and Their Biochemical Implications
The inhibition of IMPase is a significant area of study, largely due to its role as the putative target for lithium therapy. wikipedia.orgnih.gov
Lithium (Li⁺): As an uncompetitive inhibitor, lithium binds to the enzyme-product complex, effectively trapping the enzyme and preventing product release. wikipedia.orgnih.gov This leads to an accumulation of inositol monophosphates and a depletion of free myo-inositol. researchgate.net This "inositol depletion hypothesis" suggests that in highly active neurons, the reduced recycling of inositol dampens the phosphatidylinositol signaling pathway, which is crucial for neurotransmission, thereby producing a therapeutic effect. wikipedia.orgresearchgate.net
Calcium (Ca²⁺) and Manganese (Mn²⁺): These divalent cations act as competitive inhibitors, directly competing with the essential cofactor Mg²⁺ for binding at the active site. hugendubel.info Their inhibitory action highlights the specific requirements for metal ion coordination in the catalytic mechanism.
Other Inhibitors: Various other compounds have been developed or identified as IMPase inhibitors, including bisphosphonate analogues like L-690,330, which act as potent inhibitors. nih.govresearchgate.net The study of these inhibitors helps to further probe the structure and mechanism of the enzyme's active site.
The biochemical implication of IMPase inhibition is the disruption of cellular processes that rely on a steady supply of myo-inositol. This includes not only the PI signaling pathway but also the de novo synthesis of all inositol-containing compounds. wikipedia.orgnih.gov
Functional Genomics and Proteomics Approaches for Enzymes of Inositol Phosphate Pathways
Functional genomics and proteomics have become indispensable tools for unraveling the complexity of inositol phosphate metabolism and its regulation. These approaches allow for a systems-level understanding of how the enzymes of these pathways function and are controlled within the cellular context.
Gene Identification and Characterization: Genomic approaches have led to the identification and cloning of genes encoding IMPase and other related enzymes from various organisms, including humans, plants, and bacteria. nih.govwiley.com For example, in humans, two IMPase genes, IMPA1 and IMPA2, have been identified and mapped to different chromosomes. wiley.com Functional characterization of these gene products, often through expression of recombinant proteins, allows for detailed biochemical analysis. nih.gov
Transcriptomics: Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided insights into the regulation of inositol metabolism. In Arabidopsis thaliana, transcriptomic profiling revealed changes in the expression of genes involved in inositol metabolism, such as MIPS (myo-inositol-1-phosphate synthase), in response to exogenous myo-inositol. nih.gov In human cells, inositol depletion was shown to induce significant transcriptional changes, upregulating genes involved in the MAPK signaling pathway and activating the ATF4 stress response. youtube.com
Genetic Manipulation and Phenotyping: The function of specific enzymes in the inositol phosphate pathway has been investigated by creating and analyzing genetically modified organisms. In Arabidopsis, the characterization of loss-of-function mutants for different IMPase-like genes revealed their distinct physiological roles, with one being essential for histidine biosynthesis and another for inositol phosphate hydrolysis. nih.govnih.gov In human cell lines, CRISPR/Cas9-mediated knockout of the IMPA1 gene has been used to conclusively demonstrate its requirement for the cellular effects of lithium on calcium signaling and phosphoinositide resynthesis. nih.gov
Proteomics and Metabolomics: Proteomics aims to study the entire complement of proteins in a cell, while metabolomics focuses on the complete set of small-molecule metabolites. Inositol phosphate metabolomics, often merging genetic perturbations with radiolabeling, enables the quantitative analysis of inositol phosphate species in various organisms, providing a direct readout of pathway activity. Recent proteomics-based research has also shed light on the structural dynamics of enzymes like myo-inositol-1-phosphate synthase (MIPS), revealing how its structure changes upon activation to carry out its function. These integrated "-omics" approaches are crucial for building comprehensive models of how inositol phosphate signaling coordinates cellular responses to metabolic and environmental cues. researchgate.net
Cellular and Subcellular Roles of D Myo Inositol 1 Phosphate and Its Derivatives
Integration into Inositol (B14025) Phosphate (B84403) Signaling Cascades
The inositol phosphate (InsP) family consists of inositol molecules phosphorylated at various positions, creating a complex signaling network. wikipedia.org These molecules are interconverted by a series of specific kinases and phosphatases, allowing the cell to rapidly respond to external stimuli. wikipedia.org D-myo-Inositol 1-Phosphate is a key node within this intricate cascade.
Precursor to Higher Inositol Polyphosphates and Pyrophosphates
D-myo-Inositol 1-Phosphate is a foundational molecule for the synthesis of more complex inositol phosphates. After its dephosphorylation to myo-inositol, it can be re-phosphorylated and incorporated into phosphatidylinositol in the cell membrane. nih.govnih.gov Subsequent phosphorylations of the inositol headgroup give rise to a variety of phosphoinositides, which can then be cleaved to generate soluble inositol polyphosphates like inositol 1,4,5-trisphosphate (InsP3). wikipedia.orgnih.gov
This InsP3 molecule is a critical second messenger, but it is also the starting point for the synthesis of higher inositol polyphosphates (InsP4, InsP5, InsP6) and inositol pyrophosphates (IPPs) such as IP7 and IP8. nih.govnih.gov These highly phosphorylated molecules are involved in a multitude of cellular processes, including gene expression, DNA repair, and the regulation of energy metabolism. wikipedia.orgnih.gov Therefore, the synthesis of D-myo-Inositol 1-Phosphate is the committed step for supplying the inositol scaffold required for the entire family of soluble inositol phosphates and pyrophosphates. nih.govnih.gov
| Inositol Derivative | Precursor Role of D-myo-Inositol 1-Phosphate | Key Cellular Function |
| Higher Inositol Polyphosphates (InsP4, InsP5, InsP6) | Serves as the ultimate precursor for the myo-inositol ring that is sequentially phosphorylated. | Gene expression, RNA export, DNA repair. wikipedia.org |
| Inositol Pyrophosphates (IPPs; e.g., IP7, IP8) | Provides the inositol backbone for InsP6, which is the direct precursor for IPPs. nih.gov | Regulation of cellular energy metabolism. nih.govnih.gov |
Indirect Role in Calcium Signaling Pathways
The primary mediator for the release of intracellular calcium from the endoplasmic reticulum is D-myo-inositol 1,4,5-trisphosphate (InsP3). oup.comnih.govphysiology.org Upon receptor activation at the cell surface, phospholipase C cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate InsP3, which then binds to its receptor on the endoplasmic reticulum, opening calcium channels. wikipedia.orgnih.govyoutube.com
While D-myo-Inositol 1-Phosphate does not directly trigger calcium release, it plays a crucial indirect role as a key metabolic product in the termination of the InsP3 signal. researchgate.netnih.gov InsP3 has a short lifetime in the cell and is rapidly metabolized through a cascade of dephosphorylation steps. researchgate.netnih.gov This metabolic cascade ultimately yields D-myo-Inositol 1-Phosphate before the final dephosphorylation to myo-inositol. researchgate.netnih.gov Because of this pathway, the accumulation of D-myo-Inositol 1-Phosphate serves as a reliable indicator of the activation of the entire InsP3/Ca2+ signaling pathway. researchgate.netnih.gov Its measurement can act as a surrogate for quantifying the production of the transient InsP3 signal, making it a valuable tool for studying G protein-coupled receptor (GPCR) activity. researchgate.netnih.gov
| Molecule | Role in Calcium Signaling | Relationship to D-myo-Inositol 1-Phosphate |
| D-myo-inositol 1,4,5-trisphosphate (InsP3) | Direct second messenger that binds to receptors on the endoplasmic reticulum to release stored Ca2+. oup.comnih.govphysiology.org | The metabolic precursor in the signaling cascade that is ultimately dephosphorylated to D-myo-Inositol 1-Phosphate. researchgate.netnih.gov |
| D-myo-Inositol 1-Phosphate (InsP1) | No direct role in Ca2+ release. Its accumulation reflects the activity of the InsP3 pathway. researchgate.netnih.gov | The terminal monophosphate product of the InsP3 dephosphorylation cascade. researchgate.netnih.gov |
Contributions to Membrane Dynamics and Phosphoinositide Biosynthesis
The integrity and function of cellular membranes rely heavily on a class of lipids known as phosphoinositides. D-myo-Inositol 1-Phosphate is essential for the de novo synthesis of the parent compound of this lipid family, phosphatidylinositol.
Substrate for Phosphatidylinositol (PtdIns) Synthesis
D-myo-Inositol 1-Phosphate is the direct product of the MIPS enzyme. nih.govnih.gov It is then dephosphorylated by inositol monophosphatase to yield free myo-inositol. nih.govnih.gov This myo-inositol is the key substrate, along with a CDP-diacylglycerol backbone, for the synthesis of phosphatidylinositol (PtdIns) by PtdIns synthase. nih.gov PtdIns is a fundamental component of eukaryotic cell membranes and serves as the precursor for all other phosphoinositides. nih.govgerli.com These include seven different phosphorylated variants, such as PtdIns(4,5)P2, which are critical for cell signaling and membrane identity. nih.govgerli.com Thus, the production of D-myo-Inositol 1-Phosphate is a prerequisite for the entire phosphoinositide family.
Implications for Endomembrane Structure and Trafficking
Phosphoinositides, which depend on D-myo-Inositol 1-Phosphate for their synthesis, are crucial regulators of endomembrane dynamics. nih.govnih.gov They act as molecular signposts on the surfaces of organelles, recruiting specific proteins to control processes like vesicle formation, fusion, and transport. nih.gov
Research has shown that disruption of the MIPS1 gene, which blocks the production of D-myo-Inositol 1-Phosphate, has profound effects on membrane trafficking. nih.gov In Arabidopsis, such mutations lead to reduced levels of major phosphoinositides and result in altered trafficking of carrier proteins, slower rates of endocytosis, and defects in root development. nih.gov This demonstrates that a steady supply of D-myo-Inositol 1-Phosphate is critical for maintaining the phosphoinositide pools necessary for the proper functioning of the endomembrane system, including endocytosis, exocytosis, and protein trafficking. nih.govnih.gov
Involvement in Cellular Stress Response Mechanisms
Cells have evolved intricate networks to sense and respond to various forms of stress. Inositol and its phosphorylated derivatives are emerging as important players in these stress response pathways.
Depletion of inositol, which is synthesized via D-myo-Inositol 1-Phosphate, is recognized by cells as a form of nutrient stress. nih.gov Studies in human cells have shown that inositol deprivation leads to the activation of the integrated stress response (ISR), a central pathway that helps cells adapt to adverse conditions. nih.gov This response can also trigger autophagy, a process where the cell degrades its own components to survive nutrient limitation. nih.gov
Furthermore, in some bacteria like Corynebacterium glutamicum, the enzyme that produces D-myo-Inositol 1-Phosphate (Ino-1) is a key component of the defense against oxidative stress. nih.gov D-myo-Inositol 1-Phosphate serves as a precursor for the synthesis of mycothiol (B1677580) (MSH), a major redox buffer that protects the cell from damage by reactive oxygen species (ROS). nih.gov In this context, Ino-1 functions as a protective mechanism, linking inositol metabolism directly to the oxidative stress response. nih.gov Inositol phosphate signaling has also been observed to participate in the regulation of AMPK, a primary sensor of cellular energy status that is activated by stresses that deplete ATP. nih.gov
Osmoregulation and Compatible Solute Synthesis
In response to osmotic stress induced by high salinity or drought, many organisms accumulate low-molecular-weight organic solutes known as compatible solutes or osmoprotectants. cyberleninka.ru These molecules help maintain cellular turgor and protect cellular machinery without interfering with normal metabolic processes. D-myo-Inositol 1-Phosphate is a crucial precursor for the synthesis of myo-inositol, which in turn is a building block for several of these osmoprotectants. cyberleninka.ru
In various plants and microorganisms, myo-inositol is converted into methylated derivatives such as D-pinitol and D-ononitol, which function as effective compatible solutes. cyberleninka.ru In hyperthermophilic archaea and some bacteria, myo-inositol is utilized to synthesize Di-myo-inositol-1,1′-phosphate (DIP). nih.govnih.gov The intracellular concentration of DIP has been observed to increase significantly in response to elevated extracellular NaCl concentrations and supraoptimal growth temperatures, highlighting its direct role in osmo- and thermostability. nih.goveolss.net
Table 1: Examples of Inositol-Derived Compatible Solutes
| Compatible Solute | Precursor | Organism Type | Primary Function |
|---|---|---|---|
| D-pinitol | myo-Inositol | Plants | Osmoregulation |
| D-ononitol | myo-Inositol | Plants | Osmoregulation |
| Di-myo-inositol-1,1′-phosphate (DIP) | myo-Inositol, myo-Inositol 1-Phosphate | Hyperthermophilic Archaea, Bacteria (Thermotogales) | Osmoregulation, Thermostability |
Role in Reactive Oxygen Species (ROS) Scavenging Pathways
Oxidative stress, characterized by the excessive accumulation of reactive oxygen species (ROS), is a common consequence of various environmental stresses and can lead to significant cellular damage. Myo-inositol, derived from D-myo-Inositol 1-Phosphate, plays a significant role in mitigating this damage. It functions both as a direct ROS scavenger and as a component of broader antioxidant defense pathways. nih.govmdpi.com
Adaptation to Environmental Extremes (e.g., Temperature, Salinity)
The synthesis of D-myo-Inositol 1-Phosphate via the MIPS enzyme is a critical adaptive response to harsh environmental conditions. nih.gov Overexpression of the MIPS gene has been demonstrated to enhance tolerance to high salinity, drought, and extreme temperatures in various plant species. cyberleninka.runih.govnih.gov
For instance, transgenic sweet potato plants overexpressing the IbMIPS1 gene showed significantly enhanced salt and drought tolerance under field conditions. nih.gov Similarly, transgenic Arabidopsis plants expressing a MIPS gene exhibited increased tolerance to salinity stress. cyberleninka.ru This enhanced resilience is largely attributed to the increased production of myo-inositol and its derivatives, which act as osmoprotectants to maintain cellular hydration and protect enzymes and membranes from denaturation under stress. eolss.netnih.gov In hyperthermophilic archaea, the accumulation of DIP, synthesized from myo-inositol derivatives, is a key strategy for survival at extremely high temperatures. nih.gov
Table 2: Research Findings on MIPS Gene and Stress Tolerance
| Gene | Organism | Stress Condition | Observed Effect |
|---|---|---|---|
| IbMIPS1 | Sweet Potato | Salinity, Drought | Enhanced tolerance and resistance nih.gov |
| SaINO1 | Transgenic Arabidopsis | Salinity (150 mM NaCl) | Increased tolerance at germination and growth stages cyberleninka.ru |
| TaMIPS-A | Transgenic Arabidopsis | Heat Stress | Improved tolerance, chlorophyll content, and photosynthetic efficiency nih.gov |
Influence on Phytic Acid Biosynthesis and Phosphorus Storage
In plant seeds, the primary storage form of phosphorus is phytic acid, also known as myo-inositol hexakisphosphate (InsP6). nih.govcmu.ac.th This molecule serves as a phosphorus and mineral reserve that is mobilized during germination to support early seedling growth. nih.gov The biosynthesis of phytic acid is entirely dependent on the availability of myo-inositol.
The pathway begins with the MIPS-catalyzed conversion of D-glucose-6-phosphate to D-myo-Inositol 1-Phosphate (also referred to as myo-inositol 3-phosphate in some literature). nih.govnih.gov This initial product is then dephosphorylated to free myo-inositol. A series of sequential phosphorylation steps, catalyzed by specific kinases, then adds phosphate groups to the inositol ring, ultimately yielding phytic acid. nih.gov Therefore, the expression and activity of the MIPS enzyme are critical regulatory points for phytic acid accumulation. Studies in soybean have shown that MIPS expression is significantly higher in immature seeds, coinciding with the period of phytic acid synthesis and phosphorus storage. nih.gov
Regulation of Gene Expression and Chromatin Remodeling by Inositol Polyphosphates
Beyond their metabolic and structural roles, phosphorylated derivatives of myo-inositol, known as inositol polyphosphates (IPs), function as crucial signaling molecules in the nucleus, where they can directly influence gene expression. nih.govnih.gov These molecules, particularly inositol tetrakisphosphate (IP4), inositol pentakisphosphate (IP5), and inositol hexakisphosphate (IP6 or phytic acid), have been shown to modulate the activity of ATP-dependent chromatin-remodeling complexes. researchgate.net
Chromatin-remodeling complexes, such as SWI/SNF, INO80, NURF, and ISW2, alter the structure of chromatin, making DNA more or less accessible to transcription factors and the transcriptional machinery. nih.govresearchgate.net Research has revealed that IPs can act as specific cofactors or allosteric regulators for these complexes. For example, in vitro studies have shown that IP4 and IP5 stimulate the nucleosome mobilization activity of the yeast SWI/SNF complex. researchgate.net In contrast, IP6 inhibits the activity of the NURF, ISW2, and INO80 complexes. researchgate.net By influencing the function of these key remodelers, inositol polyphosphates play a direct role in regulating the transcription of specific genes, such as the phosphate-responsive PHO5 gene in yeast. nih.govnih.gov This regulatory layer provides a mechanism for the cell to link its metabolic state to global changes in gene expression.
Table 3: Effect of Inositol Polyphosphates on Chromatin Remodeling Complexes
| Inositol Polyphosphate | Chromatin Remodeling Complex | Observed Effect |
|---|---|---|
| Inositol Tetrakisphosphate (IP4) | SWI/SNF (Yeast) | Stimulation of activity researchgate.net |
| Inositol Pentakisphosphate (IP5) | SWI/SNF (Yeast) | Stimulation of activity researchgate.net |
| Inositol Hexakisphosphate (IP6) | NURF | Inhibition of activity researchgate.net |
| Inositol Hexakisphosphate (IP6) | ISW2 | Inhibition of activity researchgate.net |
| Inositol Hexakisphosphate (IP6) | INO80 | Inhibition of activity researchgate.net |
Advanced Analytical Methodologies for D Myo Inositol 1 Phosphate Research
Spectroscopic Techniques for Metabolite Detection and Quantification
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for gaining detailed structural information and quantifying inositol (B14025) phosphates directly within complex mixtures, often without the need for extensive purification.
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment and structure of a nucleus based on its chemical shift. It is a primary technique for the unequivocal identification and characterization of biologically relevant inositol phosphates.
³¹P NMR Spectroscopy: With a natural abundance of 100%, the ³¹P nucleus is highly suitable for NMR analysis of phosphorylated compounds. ³¹P NMR is a direct and effective method for the quantitative determination of inositol phosphates in various samples, from simple enzymatic incubations to complex biological extracts like diets and feces. A key advantage of this technique is that it does not require the use of standards that could be affected by matrix effects, and it allows for the simultaneous detection of different inositol phosphates and orthophosphate in a single run. The chemical shifts of the phosphorus nuclei are sensitive to their position on the myo-inositol ring and the pH of the solution, which can aid in the identification of specific isomers.
¹³C NMR Spectroscopy: While the natural abundance of ¹³C is only about 1.1%, its application in NMR becomes exceptionally powerful when combined with isotopic labeling. For compounds like D-myo-Inositol 1-Phosphate, ¹³C NMR provides detailed information on the carbon skeleton. When cells or enzymatic reactions are supplied with ¹³C-labeled precursors, the resulting labeled inositol phosphates can be detected and quantified with high sensitivity and specificity in complex mixtures, even at physiological concentrations. This approach provides robust structural information that ensures the reliable assignment of the detected inositol phosphate (B84403) species.
Table 1: Representative NMR Chemical Shifts for myo-Inositol Phosphates Chemical shifts are highly dependent on solvent, pH, and ionic strength. Values are approximate.
| Nucleus | Compound | Position | Chemical Shift (ppm) |
|---|---|---|---|
| ³¹P | myo-Inositol 1-Phosphate | P-1 | ~4.8 |
| ¹³C | myo-Inositol 1-Phosphate | C-1 | ~75-77 |
| ¹³C | myo-Inositol 1-Phosphate | C-2 | ~73-75 |
| ¹³C | myo-Inositol 1-Phosphate | C-3 | ~71-73 |
| ¹³C | myo-Inositol 1-Phosphate | C-4 | ~72-74 |
| ¹³C | myo-Inositol 1-Phosphate | C-5 | ~76-78 |
| ¹³C | myo-Inositol 1-Phosphate | C-6 | ~71-73 |
Isotopic labeling is a cornerstone strategy for tracing metabolic pathways and enabling sensitive detection of metabolites that are otherwise difficult to analyze. In the context of D-myo-Inositol 1-Phosphate research, stable isotopes like ¹³C are preferred over radioactive isotopes for their safety and the detailed structural information they can provide in conjunction with NMR and mass spectrometry.
¹³C-labeled myo-inositol: A widely used approach involves the metabolic labeling of cells with uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol). Cells take up this labeled precursor and incorporate it into their cellular pools of inositol phosphates. The resulting ¹³C-labeled metabolites, including D-myo-Inositol 1-Phosphate, can be directly detected and analyzed within complex cell extracts by ¹³C NMR without requiring prior separation or enrichment. This method allows for real-time monitoring of enzymatic activity and provides a clear window into the dynamics of inositol phosphate metabolism under various physiological or pathological conditions.
¹³C-pyruvate: The biosynthesis of myo-inositol begins with glucose-6-phosphate. In studies examining the de novo synthesis pathways of inositol, labeled precursors further upstream in metabolism, such as ¹³C-labeled pyruvate, can be used. By tracking the incorporation of the ¹³C label from pyruvate into the inositol ring, researchers can elucidate the carbon fluxes and contributions of different primary metabolic pathways to the synthesis of D-myo-Inositol 1-Phosphate.
Chromatographic and Electrophoretic Separation Methods
Due to the chemical similarity and numerous potential isomers of inositol phosphates, high-resolution separation techniques are essential for their analysis. These methods are frequently coupled with mass spectrometry for sensitive and specific detection.
Capillary Electrophoresis (CE) coupled to Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a transformative and powerful tool for profiling inositol phosphates. This technique is particularly well-suited for analyzing these molecules, which are challenging due to their high charge density, low biological abundance, and large number of isobaric isomers. CE-MS enables the separation of multiply charged inositol phosphates, including regioisomers, with high resolution and sensitivity from biological samples. The method has been successfully deployed to identify and quantify inositol phosphates in various biological contexts, from mammalian cell lines to tissue samples and patient biopsies.
Ion-pair chromatography is a variation of reverse-phase High-Performance Liquid Chromatography (HPLC) that is effective for separating charged analytes like inositol phosphates. The method involves adding an ion-pairing reagent (a "hetaeron") to the mobile phase, which forms a neutral ionic pair with the charged phosphate groups. This neutral complex can then be retained and separated on a nonpolar, reverse-phase column. The retention of the inositol phosphates is dependent on factors such as the polarity of the ion-pairing agent and the pH of the solvent. This technique offers several advantages over traditional anion-exchange chromatography, including superior resolution, the use of low ionic strength solvents, and the ability to perform separations isocratically (without changing the mobile phase composition).
For accurate and precise quantification, especially in mass spectrometry-based methods, the use of internal standards is critical. Stable isotope-labeled (SIL) internal standards are the gold standard because they have nearly identical physicochemical properties to the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer.
In the analysis of D-myo-Inositol 1-Phosphate, uniformly ¹³C-labeled inositol phosphates ([¹³C₆]InsPs) are used as internal standards. These standards are spiked into a biological sample at a known concentration before sample preparation. Because the SIL standard behaves identically to the endogenous, unlabeled analyte during extraction, separation, and ionization, it effectively corrects for sample loss and matrix-induced variations in instrument response. This stable isotope dilution analysis allows for matrix-independent, absolute quantification of inositol phosphate levels, which is crucial for understanding their precise roles in cellular signaling.
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Inositol (B14025) Synthesis Pathways
While the canonical pathways for myo-inositol synthesis are well-established, emerging evidence suggests the existence of alternative and yet-to-be-discovered routes. The "lipid-dependent" pathway, initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), and the "lipid-independent" pathway, starting with the phosphorylation of inositol, are the two primary known routes for inositol hexakisphosphate (InsP₆) synthesis. researchgate.net However, recent studies utilizing capillary electrophoresis-electrospray ionization mass spectrometry (CE-ESI-MS) to trace the metabolism of stable isotope-labeled precursors have hinted at the possibility of unknown inositol synthesis pathways in mammals. biorxiv.org
Detailed Understanding of Stereoisomer-Specific Biological Functions
Inositol exists as nine distinct stereoisomers, with myo-inositol being the most abundant and well-studied. mdpi.comnih.govresearchgate.net However, other isomers, often referred to as "other" inositols, and their phosphorylated derivatives are gaining recognition for their specific biological roles. nih.gov For instance, D-chiro-inositol has been implicated in insulin (B600854) signaling, and its deficiency has been linked to insulin resistance. nih.gov scyllo-Inositol has shown potential in the context of neurodegenerative diseases due to its interaction with amyloid-β peptides. nih.gov
The biological functions of the various stereoisomers of inositol phosphates are also an area of active research. While D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) is a well-known second messenger that mobilizes intracellular calcium, the specific roles of other phosphorylated isomers are less clear. nih.gov The development of new analytical techniques is making it easier to distinguish between these isomers, which will be crucial for elucidating their unique functions in cellular processes. nih.gov Understanding the precise roles of each stereoisomer and their phosphorylated forms will be critical for a complete picture of inositol-mediated signaling.
Table 1: Known Biological Relevance of Select Inositol Stereoisomers
| Stereoisomer | Known Biological Relevance |
| myo-Inositol | Precursor for all inositol phosphates and phosphoinositides; involved in cell signaling, membrane structure, and osmolyte regulation. mdpi.comnih.govresearchgate.net |
| D-chiro-Inositol | Implicated in insulin signal transduction. nih.gov |
| scyllo-Inositol | Interacts with amyloid-β peptide; potential therapeutic for neurodegenerative diseases. nih.gov |
| neo-Inositol | neo- and D-chiro-inositol hexakisphosphates have been identified in ecosystems, though their specific biological origins and functions are largely unknown. nih.gov |
Advanced Approaches for In Vivo Metabolic Flux Analysis
Understanding the dynamic changes in inositol phosphate (B84403) levels within a living cell, or metabolic flux, is essential for deciphering their roles in signaling. Traditional methods for analyzing inositol phosphates often involve radiolabeling with [³H]inositol followed by separation techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov While effective, these methods can be complex and may not fully represent the total mass of different inositol phosphate isomers. nih.gov
More advanced techniques are being developed to provide a more accurate and detailed picture of in vivo inositol phosphate metabolism. Non-radioactive methods, such as metal-dye detection (MDD)-HPLC, offer an alternative for measuring the mass of inositol phosphates. nih.gov A significant leap forward is the application of capillary electrophoresis coupled with electrospray ionization mass spectrometry (CE-ESI-MS). biorxiv.org This powerful method allows for the sensitive and isomer-specific analysis of complex mixtures of inositol phosphates and their pyrophosphorylated derivatives. biorxiv.org By using stable isotope-labeled precursors like [¹³C₆]-myo-inositol or [¹³C₆]-D-glucose, CE-ESI-MS enables the tracing of metabolic pathways and can reveal the contributions of different synthesis routes to the cellular pool of inositol phosphates. biorxiv.org These advanced analytical approaches will be instrumental in mapping the intricate network of inositol phosphate metabolism in real-time and within a cellular context.
Exploration of D-myo-Inositol 1-Phosphate in Diverse Biological Systems
D-myo-inositol 1-phosphate (D-Ins(1)P) holds a central position in inositol metabolism, serving as a key precursor and signaling molecule in its own right across different domains of life.
In Archaea: As previously mentioned, D-Ins(1)P is a crucial intermediate in the biosynthesis of di-myo-inositol-1,1′-phosphate (DIP) in hyperthermophilic archaea. nih.govnih.gov DIP acts as an osmolyte and thermostabilizer, highlighting the fundamental role of D-Ins(1)P in the adaptation of these organisms to extreme environments. nih.gov
In Plants: In the plant kingdom, myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate to D-Ins(1)P, the rate-limiting step in inositol biosynthesis. nih.govacs.org This pathway is critical for normal plant growth and development, including organ development and polar auxin transport. nih.gov D-Ins(1)P and its derivatives are involved in phosphate storage (as phytic acid), cell wall biosynthesis, and stress responses, such as salt tolerance. lebanonturf.comnih.gov
In Mammals: In mammalian cells, D-Ins(1)P is a product of the metabolic cascade initiated by the hydrolysis of PtdIns(4,5)P₂. Due to the rapid metabolism of the initial product, Ins(1,4,5)P₃, its direct measurement can be challenging. It has been demonstrated that in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, D-myo-inositol 1-phosphate accumulates upon G protein-coupled receptor (GPCR) activation. nih.govresearchgate.net This has led to the development of assays where D-Ins(1)P serves as a stable surrogate for the transient Ins(1,4,5)P₃, providing a robust method to monitor the activation of phospholipase C-coupled GPCRs. nih.govresearchgate.net Further research into the direct signaling roles of D-Ins(1)P in mammals, independent of its role as a metabolic intermediate, is a promising area of investigation.
Development of Novel Tools for Investigating Inositol Phosphate Signaling
A major hurdle in studying inositol phosphate signaling has been the lack of tools to visualize and quantify these molecules in living cells with high spatiotemporal resolution. acs.org To address this, researchers are actively developing novel probes and sensors.
Genetically Encoded Biosensors: A significant advancement is the creation of genetically encoded fluorescence resonance energy transfer (FRET)-based biosensors. plos.orgacs.org For example, "HIPSer" is a recently developed biosensor that allows for the ratiometric and quantitative detection of inositol hexakisphosphate (IP₆) in different subcellular compartments of living cells. acs.org Similar sensors have been engineered for other inositol phosphates, such as Ins(1,4,5)P₃, and for phosphoinositides like phosphatidylinositol 4-phosphate (PtdIns4P). plos.orgresearchgate.net These biosensors are invaluable for monitoring the real-time dynamics of inositol phosphates in response to various stimuli.
Fluorescent Probes and Affinity Reagents: The development of synthetic fluorescent probes that bind to specific inositol phosphates offers another avenue for their detection and for screening for novel interacting proteins and inhibitors. nih.gov Furthermore, chemically synthesized affinity reagents, where inositol phosphates are tethered to a solid support, have been successfully used to isolate and identify novel protein targets from cell lysates. pnas.org These approaches have revealed new connections between inositol phosphate signaling and other cellular processes, such as nucleotide metabolism and ribosome biogenesis. pnas.org
The continued development and refinement of these molecular tools will be paramount in dissecting the complex and multifaceted roles of D-myo-inositol 1-phosphate and the entire family of inositol phosphates in health and disease.
Q & A
Q. What is the biosynthetic pathway of D-myo-Inositol 1-Phosphate (Ins(1)P1) in eukaryotic systems, and how can this pathway be experimentally validated?
D-myo-Inositol 1-phosphate is synthesized from glucose-6-phosphate via two enzymatic steps: (1) L-myo-inositol 1-phosphate synthase (INO1) catalyzes the cyclization of glucose-6-phosphate to inositol 1-phosphate, and (2) myo-inositol 1-phosphatase hydrolyzes the phosphate group to yield free myo-inositol . To validate this pathway experimentally:
- Methodology : Use radiolabeled glucose-6-phosphate (e.g., [14C]-glucose) in cell lysates or purified enzyme systems. Monitor the conversion to Ins(1)P1 via thin-layer chromatography (TLC) or HPLC coupled with a radioactive detector .
- Key Controls : Include lithium ions (Li⁺) to inhibit myo-inositol 1-phosphatase, which accumulates Ins(1)P1 and confirms enzyme specificity .
Q. How can researchers quantify D-myo-Inositol 1-Phosphate in cellular extracts, and what are common pitfalls in its detection?
Quantification requires separation from structurally similar inositol phosphates (e.g., Ins(3)P1, Ins(4)P1).
- Methodology :
- Ion-Exchange Chromatography : Use a DEAE-Sepharose column with a NaCl gradient (0–1 M) to separate isomers .
- Mass Spectrometry (MS) : Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to resolve isomers. Use stable isotopes (e.g., [13C6]-Ins(1)P1) as internal standards .
- Pitfalls :
Advanced Research Questions
Q. How do discrepancies in Ins(1)P1 levels arise across studies examining neutrophil activation, and how can they be resolved?
In , Bacillus proteins increased Ins(1)P1 levels in neutrophils, but conflicting reports attribute this to variations in:
- Stimuli Specificity : Different bacterial strains secrete proteins with distinct phosphatase/kinase activities, altering Ins(1)P1 turnover .
- Temporal Dynamics : Ins(1)P1 peaks at 5–10 minutes post-stimulation; delayed sampling (>15 minutes) may miss transient spikes .
- Resolution :
Q. What advanced strategies can distinguish Ins(1)P1’s role in lipid signaling versus osmoregulation in plants?
Ins(1)P1 is a precursor for both phosphoinositides (signaling) and phytate (phosphate storage).
- Experimental Design :
- Genetic Knockdowns : Silence INO1 or Ins-Pase in Arabidopsis to dissect metabolic flux. Monitor lipid signaling (e.g., PIP2 levels via 32P-labeling) and osmolytes (e.g., galactinol via GC-MS) .
- Compartment-Specific Probes : Express FRET-based Ins(1)P1 biosensors (e.g., Pleckstrin Homology domains) in cytosol vs. vacuoles to track spatial dynamics .
- Data Interpretation : Correlate Ins(1)P1 levels with drought tolerance assays and PI3K/PIP2-dependent gene expression .
Q. How can isotopic labeling resolve controversies about Ins(1)P1’s incorporation into mammalian cell membranes?
Conflicting studies debate whether Ins(1)P1 directly integrates into phosphatidylinositol (PI) or requires prior dephosphorylation.
- Methodology :
- Pulse-chase experiments with [3H]-myo-inositol: Track label incorporation into PI via lipid extraction and scintillation counting .
- Competitive Inhibition : Co-treat cells with Li⁺ to block Ins(1)P1 dephosphorylation. If PI synthesis decreases, it confirms Ins(1)P1 must be converted to free inositol first .
- Key Data : In lithium-treated cells, PI synthesis drops by 60–70%, supporting the necessity of free inositol .
Methodological Reference Tables
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
